N-(4-Chlorophenyl)-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamide
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Overview
Description
N-(4-Chlorophenyl)-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamide is a complex organic compound that features a chlorophenyl group, a thienopyrimidine core, and a sulfanylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chlorophenyl)-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamide typically involves multiple steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors to form the thienopyrimidine ring system.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound and a suitable nucleophile.
Attachment of the Sulfanylacetamide Moiety: This step involves the reaction of the thienopyrimidine intermediate with a sulfanylacetamide precursor under specific conditions, such as the presence of a base or a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(4-Chlorophenyl)-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfanyl group or other functional groups within the molecule.
Reduction: Reduction reactions can target the carbonyl group or other reducible sites.
Substitution: The chlorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(4-Chlorophenyl)-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its interactions with biological macromolecules can be studied to understand its potential as a drug candidate.
Medicine: Preliminary studies might explore its efficacy and safety as a therapeutic agent.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-Chlorophenyl)-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)-2-({3-ethyl-4-oxo-3H,4H,6H,7H-thieno[3,2-D]pyrimidin-2-YL}sulfanyl)acetamide: shares structural similarities with other thienopyrimidine derivatives and chlorophenyl-containing compounds.
Uniqueness
Structural Features: The combination of the thienopyrimidine core, chlorophenyl group, and sulfanylacetamide moiety makes this compound unique.
Its diverse applications in chemistry, biology, medicine, and industry set it apart from other similar compounds.
Properties
Molecular Formula |
C16H16ClN3O2S2 |
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Molecular Weight |
381.9 g/mol |
IUPAC Name |
N-(4-chlorophenyl)-2-[(3-ethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C16H16ClN3O2S2/c1-2-20-15(22)14-12(7-8-23-14)19-16(20)24-9-13(21)18-11-5-3-10(17)4-6-11/h3-6H,2,7-9H2,1H3,(H,18,21) |
InChI Key |
MIKBISUJCTUSQG-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=O)C2=C(CCS2)N=C1SCC(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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